molecular formula C11H11F3O3 B8619039 Methyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)benzoate

Methyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)benzoate

Cat. No. B8619039
M. Wt: 248.20 g/mol
InChI Key: XNZMSJYAOSOICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)benzoate is a useful research compound. Its molecular formula is C11H11F3O3 and its molecular weight is 248.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)benzoate

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

methyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)benzoate

InChI

InChI=1S/C11H11F3O3/c1-10(16,11(12,13)14)8-5-3-7(4-6-8)9(15)17-2/h3-6,16H,1-2H3

InChI Key

XNZMSJYAOSOICK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of methyl 4-acetylbenzoate (5.0 g, 28.1 mmol) and CF3SiMe3 (12.5 mL, 84.2 mmol) in THF (150 mL) was added TBAF (1.0 M, 78.6 mL, 78.6 mmol) dropwise at 0° C. The mixture was stirred for 2.5 h at room temperature, diluted with Et2O (100 mL). The solution was washed with saturated aqueous NaHCO3 and brine, dried and concentrated. Flash chromatography of the residue, using 2:8 EtOAc-Hexane, gave methyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)benzoate (6.0 g). 1H NMR (CDCl3) δ 8.07(d, J=8.5 Hz, 2 H), δ 7.67(d, J=8.5 Hz, 2 H), 3.93(s, 3 H), 2.70(br, 1H), 1.80(s, 3H). MS 249.1 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
78.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of methyl 4-acetylbenzoate (5.0 g, 28.1 mmol) and CF3SiMe3 (12.5 mL, 84.2 mmol) in THF (150 mL) TBAF (1.0 M, 78.6 mL, 78.6 mmol) was added dropwise at 0° C. The mixture was then stirred for 2.5 h at room temperature, diluted with Et2O (100 mL). The solution was washed with saturated aqueous NaHCO3, and brine, dried, and concentrated. Flash chromatography of the residue, using 2:8 EtOAc-hexane, gave methyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)benzoate: 1H NMR (CDCl3) δ 8.07 (d, J=8.5 Hz, 2H), δ 7.67 (d, J=8.5 Hz, 2H), 3.93 (s, 3H), 2.70 (br, 1H), 1.80 (s, 3H); ms 249.1 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 3 L flask containing methyl 4-acetylbenzoate (60 g, 0.34 mol, 1.0 equiv) in 1.0 L THF was added 96.6 g TMS-CF3 (0.68 mol, 2.0 equiv) at 0° C. The solution was allowed to stir for 30 min, followed by the dropwise addition of 680 mL tetrabutylammonium fluoride (1.0M in THF, 0.68 mol, 2.0 equiv) via addition funnel over a period of 3 h. After the addition was complete, the solution was allowed to stir for an additional 30 min and warm to room temperature. The solution was then concentrated down under reduced pressure. Then the mixture was diluted with Sat. NaHCO3 and extracted (4×10% MeOH/CH2Cl2). The organics were combined, dried (MgSO4), and concentrated under reduced pressure. Purification by flash chromatography (SiO2, 15% EtOAc/Hexanes) gave the product as an orange oil.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
96.6 g
Type
reactant
Reaction Step Two
Quantity
680 mL
Type
reactant
Reaction Step Three

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